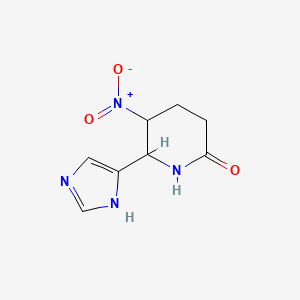![molecular formula C8H10ClNO2S B6600672 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride CAS No. 1955515-52-2](/img/structure/B6600672.png)
5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride (MPTPCA-HCl) is an organic compound that has been studied extensively in recent years due to its potential use in a variety of scientific and medical applications. As a derivative of thiophene, MPTPCA-HCl is a heterocyclic compound that has been found to have a variety of biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. Due to its wide range of potential applications, it has been studied extensively in the laboratory setting, and its importance in the field of biochemistry and physiology is only increasing. In
科学的研究の応用
Due to its wide range of biological activities, 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has been studied extensively in the laboratory setting. Studies have focused on its potential use in a variety of applications, including as an anti-inflammatory, antimicrobial, and antioxidant agent. In addition, studies have been conducted to investigate its potential use in cancer therapy, as an anti-diabetic agent, and as a neuroprotective agent.
作用機序
The exact mechanism of action of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is still largely unknown, however, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor (TNF) and interleukin-1β (IL-1β). In addition, it has been found to inhibit the production of reactive oxygen species (ROS), which are thought to be involved in the development of a variety of diseases.
Biochemical and Physiological Effects
Studies have found that this compound has a variety of biochemical and physiological effects. Studies have found that it has anti-inflammatory, antimicrobial, and antioxidant activities, and has been found to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF and IL-1β. In addition, it has been found to inhibit the production of ROS, and has been found to have neuroprotective effects.
実験室実験の利点と制限
The main advantage of using 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride in laboratory experiments is that it is a reliable and reproducible compound that can be synthesized in a two-step process. In addition, it has a wide range of potential applications, making it a useful compound for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action is still largely unknown, and further research is needed to fully understand its biological activities. In addition, it has not been tested in humans, so its safety and efficacy in humans is still unknown.
将来の方向性
Given the wide range of potential applications of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride, there are a number of future directions that could be explored. These include further research into its mechanism of action, as well as its potential use in cancer therapy, as an anti-diabetic agent, and as a neuroprotective agent. In addition, further research could be conducted to investigate its potential use in other medical applications, such as the treatment of autoimmune diseases and neurological disorders. Finally, further research could be conducted to investigate its safety and efficacy in humans.
合成法
5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is synthesized through a two-step process, beginning with the reaction of 3-chloro-2-methylthiophene with sodium hydroxide and then reacting the product with 2-chloroacetic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the desired compound, this compound. This method has been found to be reliable and reproducible, and is widely used in the laboratory for the synthesis of this compound.
特性
IUPAC Name |
5-methyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-9-3-5-2-6(8(10)11)12-7(5)4-9;/h2H,3-4H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXXMWDNWCLPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)SC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)


![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)


![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)



![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)
